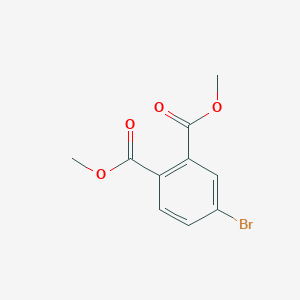

Dimethyl 4-bromophthalate

概要

説明

Dimethyl 4-bromophthalate is a chemical compound with the molecular formula C10H9BrO4 . It is used in various chemical reactions and has a molecular weight of 273.08 .

Synthesis Analysis

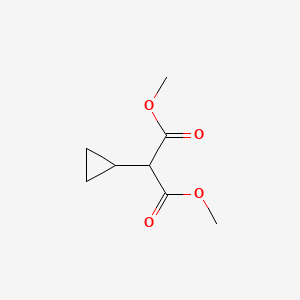

The synthesis of this compound involves the use of sodium hydroxide and tetrahydrofuran . Lithium aluminum hydride is suspended in tetrahydrofuran and stirred under ice cooling. A solution of this compound is then added dropwise to the resultant suspension. After stirring for an additional 30 minutes, water, a 5 N aqueous solution of sodium hydroxide, and further water are successively added .Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms . The InChI Key for this compound is AMNIKUDFXYWYSY-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is used in various chemical reactions. For example, it can be used in the synthesis of 1,2-Dihydroxymethyl-4-bromobenzene .Physical And Chemical Properties Analysis

This compound is a colorless to white to yellow liquid or semi-solid or solid at room temperature .科学的研究の応用

Synthesis and Catalytic Applications

Dimethyl 4-bromophthalate, an important chemical intermediate, plays a crucial role in various synthesis processes. Xu Wen-qian (2010) discussed its use in the preparation of di-n-butyl 4-bromophthalate through bromination and transesterification processes. The study highlighted its potential application in the industry due to its higher stereoregularity and catalytic activities, similar to phthalate. This compound was synthesized with a high yield of 84.9%, demonstrating its efficiency and potential for large-scale industrial applications (Xu Wen-qian, 2010).

Photophysical Behavior and Dye Design

T. Soujanya et al. (1996) explored the photophysical behavior of aminophthalimide dyes, including the N,N-dimethyl derivative, in different solvents. This research is significant for understanding the design of efficient dye systems, as the study indicates the influence of twisting on the photophysical behavior of such dyes. The insights gained from this study can be applied in the development of new dye formulations, improving their efficiency and application scope (T. Soujanya, R. W. Fessenden, & A. Samanta, 1996).

Environmental Monitoring

The detection of dimethyl phthalate (DMP) in environmental water samples is crucial for environmental monitoring. Mingcui Zhang et al. (2011) developed an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for this purpose. This method, characterized by its simplicity, sensitivity, and specificity, is a reliable tool for detecting DMP in water samples, highlighting the importance of monitoring environmental contamination by phthalates (Mingcui Zhang, Shaohui Liu, H. Zhuang, & Yurong Hu, 2011).

Polymer Chemistry

In the field of polymer chemistry, this compound derivatives have been utilized in the synthesis of novel polymers. Yu Tao et al. (2007) synthesized dimethyl 4,6-bis(bromomethyl) isophthalate, which was then used to initiate the atom transfer radical polymerization of styrene. The resulting polymers had controlled molecular weight and narrow polydispersity, demonstrating the compound's utility in creating well-defined polymer structures (Yu Tao, Wang Yun, Lu Dairen, Bai Ru-ke, & Lu Weiqi, 2007).

Safety and Hazards

作用機序

Mode of Action

It is known that many phthalates can interact with hormone synthesis, transport, and metabolism

Biochemical Pathways

Phthalates, including Dimethyl 4-bromophthalate, can potentially disrupt various biochemical pathways. For instance, some phthalates have been found to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for neurodevelopmental processes .

Pharmacokinetics

It is known that many phthalates have high gastrointestinal absorption and can permeate the blood-brain barrier .

Result of Action

Phthalates in general are known to be endocrine-disrupting chemicals that can induce neurological disorders .

生化学分析

Biochemical Properties

Dimethyl 4-bromophthalate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of phthalates, such as esterases and hydrolases. These enzymes catalyze the hydrolysis of this compound, leading to the formation of 4-bromophthalic acid and methanol. The interactions between this compound and these enzymes are crucial for understanding its metabolic fate and potential biological effects .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can disrupt endocrine signaling by interacting with nuclear receptors, leading to altered gene expression and hormonal imbalances. Additionally, it has been observed to affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly targeting esterases and hydrolases. By inhibiting these enzymes, this compound can interfere with the normal metabolic processes, leading to the accumulation of its metabolites. Furthermore, it can modulate gene expression by interacting with nuclear receptors, thereby influencing various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has shown potential adverse effects on cellular function, including disruptions in cell signaling and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may not exhibit significant toxic effects, but at higher doses, it can lead to adverse outcomes. Studies have reported threshold effects, where certain dosages result in noticeable changes in cellular and physiological functions. High doses of this compound have been associated with toxic effects, including liver and kidney damage, as well as disruptions in endocrine function .

Metabolic Pathways

This compound is involved in metabolic pathways that include phase I and phase II reactions. In phase I, it undergoes hydrolysis by esterases to form 4-bromophthalic acid and methanol. In phase II, the metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. These metabolic pathways are essential for understanding the detoxification and elimination of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues can influence its biological activity and potential toxicity. Studies have shown that it can accumulate in certain tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action .

特性

IUPAC Name |

dimethyl 4-bromobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNIKUDFXYWYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462393 | |

| Record name | Dimethyl 4-bromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87639-57-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-bromo-, 1,2-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87639-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 4-bromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using Dimethyl 4-bromophthalate as an internal electron donor in Ziegler-Natta catalysts?

A1: Research suggests that this compound, similar to Dimethyl phthalate, can enhance the catalytic activity of Ziegler-Natta catalysts used in polyolefin production []. Additionally, it contributes to a higher stereoregularity of the produced polymer, making it a potentially valuable component in industrial applications.

Q2: How is this compound synthesized, and what is the significance of the reported yield improvement?

A2: this compound is synthesized through a two-step process involving bromination and transesterification, using Dimethyl phthalate, sodium bromate, and n-butyl alcohol as starting materials []. The reported research highlights an improved synthesis method achieving an overall yield of 84.9% for this compound from Dimethyl phthalate []. This significant increase from the previous yield of 47.5% offers potential benefits for large-scale production and cost-effectiveness in industrial settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。